molecular formula C18H18Cl2N2O7 B12077796 5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole

5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole

Cat. No.: B12077796
M. Wt: 445.2 g/mol
InChI Key: LAILZPSFJJOYLV-UHFFFAOYSA-N
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Description

5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole is a synthetic compound that combines elements of purine, ribofuranose, and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 5,6-dichloropurine and 1H-benzimidazole.

    Glycosylation: The ribofuranose moiety is introduced through a glycosylation reaction, where 2,3,5-tri-O-acetyl-beta-D-ribofuranose is reacted with the purine derivative.

    Coupling: The benzimidazole ring is then coupled to the glycosylated purine under specific reaction conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Purification: Techniques such as chromatography to purify the final product.

    Scalability: Adjusting reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chlorine atoms on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted purine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in cellular processes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.

Industry

    Material Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to Active Sites: Inhibit enzyme activity by binding to active sites.

    Modulate Pathways: Affect cellular pathways by interacting with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A related compound with similar chemical properties.

    Benzimidazole Derivatives: Compounds with the benzimidazole ring structure.

Uniqueness

5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole is unique due to its combined structure of purine, ribofuranose, and benzimidazole, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

[3,4-diacetyloxy-5-(5,6-dichlorobenzimidazol-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O7/c1-8(23)26-6-15-16(27-9(2)24)17(28-10(3)25)18(29-15)22-7-21-13-4-11(19)12(20)5-14(13)22/h4-5,7,15-18H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAILZPSFJJOYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=CC(=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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